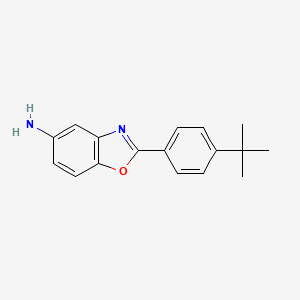

2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine and its derivatives has been explored in various studies. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved experimental and theoretical methods using Gaussian09 software for molecular structure optimization and vibrational frequency analysis . Another study focused on the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which is an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1, using palladium-catalyzed Suzuki reaction . These studies highlight the diverse synthetic routes and intermediates that can be used to create benzoxazole derivatives with potential biological activity.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been extensively studied. The optimized molecular structure, vibrational frequencies, and vibrational assignments of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole were investigated using computational methods . The study also performed a Natural Bond Orbital (NBO) analysis to understand the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization. The molecular electrostatic potential was performed by the SDD method, and the predicted infrared intensities were reported . The crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π···π contacts .

Chemical Reactions Analysis

The interaction of secondary amines with 3,5-di-tert-butyl-o-benzoquinone has been studied, leading to the synthesis of new N,N-disubstituted o-aminophenols . Additionally, the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides to form various triazole derivatives has been explored, with the structures confirmed by NMR spectroscopy . The Rhodium-catalyzed N-tert-Butoxycarbonyl (Boc) amination by directed C-H bond activation has been applied to synthesize indoloquinoline alkaloids, demonstrating the versatility of this chemical reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The first hyperpolarizability of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole is reported to be high, indicating its suitability for nonlinear optical (NLO) studies . The antimicrobial properties of this compound were also investigated, showing broad-spectrum activity against tested Gram-positive and Gram-negative bacteria . The antitumor activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was evaluated, with an IC50 value of 26 μM against the Hela cell line, suggesting potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Applications

2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine is used in various synthesis and chemical applications. A metal-free route for oxidative amination of benzoxazole was developed, demonstrating the compound's role in forming C-N bonds in an environmentally benign manner (Lamani & Prabhu, 2011). Another study focused on the interaction with secondary amines, leading to the synthesis of sterically hindered N,N-disubstituted o-aminophenols, indicating its utility in creating complex chemical structures (Cherkasov et al., 2011).

2. Antitumor Activity

Research has explored the antitumor properties of compounds related to 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine. A specific derivative demonstrated significant antitumor activity against the Hela cell line, suggesting its potential in cancer therapy (Ye Jiao et al., 2015). Another study synthesized and evaluated cyclometalated Rh(III) and Ir(III) complexes with derivatives, showing significant DNA/protein binding and anticancer activity (Mukhopadhyay et al., 2015).

3. Pharmaceutical Synthesis

In pharmaceutical chemistry, derivatives of 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine are used in synthesizing various compounds. For instance, its role in the synthesis of antimicrobial 1,2,4-Triazole derivatives highlights its importance in developing new therapeutic agents (Bektaş et al., 2007).

4. Material Science

In material science, the compound's derivatives are utilized in novel applications. One study reported the synthesis of 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, highlighting its potential in developing new materials with specific properties (Li et al., 2008).

Wirkmechanismus

Target of Action

Mode of Action

It’s worth noting that related compounds have been shown to exert significant inhibitory activity on mao . This suggests that 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine might interact with its targets in a similar manner, leading to changes in the enzymatic activity.

Biochemical Pathways

Related compounds have been shown to affect the deamination of biogenic amines (bas) in the nervous system . This could suggest that 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine might have a similar effect on these pathways, leading to downstream effects such as changes in neurotransmitter levels.

Pharmacokinetics

Related compounds have been shown to be orally available , suggesting that 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine might have similar properties. These properties would impact the bioavailability of the compound, influencing its efficacy and potential for side effects.

Result of Action

Related compounds have been shown to cause neurotoxic symptoms including excitation, convulsion, and paralysis in mites . This suggests that 2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-amine might have similar effects.

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-17(2,3)12-6-4-11(5-7-12)16-19-14-10-13(18)8-9-15(14)20-16/h4-10H,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHCGFDWRVNWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352261 | |

| Record name | 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

293738-21-3 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293738-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

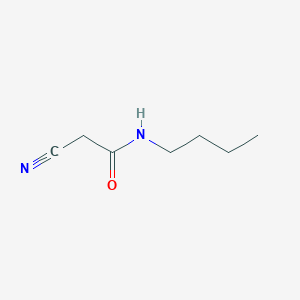

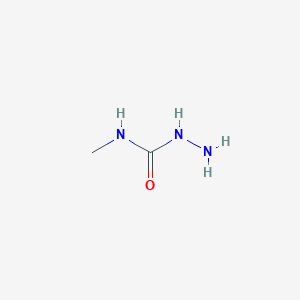

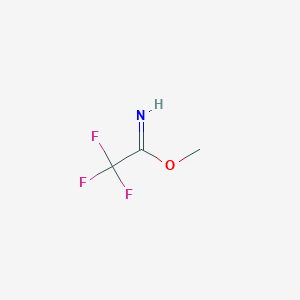

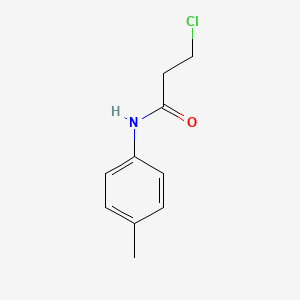

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.